Cas no 17570-08-0 (D-Thiaproline)

D-Thiaproline structure
D-Thiaproline structure
Product name:D-Thiaproline
CAS No:17570-08-0
MF:C5H8O2S
MW:132.180820465088
CID:1362122
PubChem ID:13581850

D-Thiaproline Chemical and Physical Properties

Names and Identifiers

    • D-Thiaproline
    • (R)-tetrahydrothiophene carboxylic acid
    • UJP
    • SCHEMBL9305969
    • (R)-tetrahydrothiophene-2-carboxylicacid
    • (R)-tetrahydrothiophene-2-carboxylic acid
    • AKOS006379795
    • (2R)-thiolane-2-carboxylic acid
    • 17570-08-0
    • Inchi: InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
    • InChI Key: MZOYMQRKTJRHGJ-SCSAIBSYSA-N
    • SMILES: C1CC(SC1)C(=O)O

Computed Properties

  • Exact Mass: 133.01981
  • Monoisotopic Mass: 132.02450067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų
  • XLogP3: 1

Experimental Properties

  • PSA: 49.33
  • LogP: 0.96660

D-Thiaproline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD02744-5g
(R)-TETRAHYDROTHIOPHENE-2-CARBOXYLIC ACID
17570-08-0 95%
5g
$1460 2023-09-07

Additional information on D-Thiaproline

D-Thiaproline: A Comprehensive Overview

D-Thiaproline, also known by its CAS number 17570-08-0, is a compound of significant interest in the fields of chemistry and biochemistry. This compound is a thiol derivative, and its unique structure has made it a valuable tool in various research and industrial applications. The name D-Thiaproline itself suggests its relationship to proline, a naturally occurring amino acid, but with the addition of sulfur atoms that confer distinct properties.

The molecular structure of D-Thiaproline consists of a five-membered ring containing two sulfur atoms. This arrangement not only imparts stability to the molecule but also contributes to its ability to act as a chelating agent. Recent studies have highlighted the importance of D-Thiaproline in metalloenzyme research, where it is used to study the role of metal ions in enzyme catalysis. Its ability to coordinate with metal ions such as zinc and copper has made it an invaluable reagent in these studies.

One of the most exciting developments involving D-Thiaproline is its application in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of inhibitors for metalloenzymes involved in diseases such as cancer and neurodegenerative disorders. The latest findings suggest that D-Thiaproline derivatives can selectively inhibit certain enzymes without affecting others, which is a critical factor in drug design.

In addition to its role in enzyme studies, D-Thiaproline has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of novel materials with potential applications in catalysis and sensing technologies. For instance, recent research has demonstrated that D-Thiaproline-based materials can be used as sensors for heavy metal ions in environmental monitoring.

The synthesis of D-Thiaproline involves a multi-step process that typically starts with proline as the precursor. The introduction of sulfur atoms into the molecule is achieved through various chemical reactions, including thioether formation and cyclization. The optimization of these reactions has been a focus of recent studies, with researchers aiming to develop more efficient and scalable synthesis routes for D-Thiaproline.

Another area where D-Thiaproline has shown promise is in chiral recognition and separation. Its chiral centers make it an effective ligand for enantioselective catalysis, which is crucial in the production of chiral drugs. Recent advancements have utilized D-Thiaproline derivatives as catalysts in asymmetric synthesis, leading to higher enantiomeric excesses and improved yields.

Despite its numerous applications, the use of D-Thiaproline is not without challenges. Its reactivity with certain chemicals can lead to unwanted side reactions, which requires careful control during synthesis and experimentation. Moreover, while its toxicity profile is generally considered low, further studies are needed to fully understand its safety profile for various applications.

In conclusion, D-Thiaproline (CAS No: 17570-08-0) stands out as a versatile compound with wide-ranging applications across multiple disciplines. From enzyme studies to materials science and drug development, its unique properties continue to drive innovative research. As advancements in synthetic methods and application studies progress, D-Thiaproline is poised to play an even greater role in scientific discovery and technological innovation.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.